BENGHE Methodological & Application

Check Availability & Pricing

Mechanism of Action of Squalene as a Vaccine
Adjuvant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Squalene

Cat. No.: B077637

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squalene, a naturally occurring triterpene, is a key component of several potent vaccine
adjuvants, most notably MF59® and AS03. These oil-in-water emulsion adjuvants have been
successfully incorporated into licensed influenza vaccines, enhancing their immunogenicity and
efficacy, particularly in vulnerable populations such as the elderly.[1][2] Understanding the
precise mechanism of action of squalene-based adjuvants is crucial for the rational design of
next-generation vaccines against a wide range of infectious diseases. This document provides
a detailed overview of the current understanding of how squalene emulsions stimulate the
immune system, along with protocols for key experiments to evaluate their adjuvant properties.

Squalene-based adjuvants are thought to work by creating a localized, transient inflammatory
environment at the injection site.[3][4][5] This "immunocompetent” microenvironment
orchestrates the recruitment and activation of innate immune cells, which in turn leads to a
more robust and durable adaptive immune response. Unlike depot-forming adjuvants like alum,
squalene emulsions do not appear to function by slowly releasing the antigen. Instead, their
effect is more dynamic, involving the induction of chemokines and cytokines that attract
antigen-presenting cells (APCs) to the site of vaccination.

Mechanism of Action
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The adjuvant effect of squalene emulsions can be broadly categorized into its impact on the
innate and adaptive immune systems.

Innate Immune Activation

Upon injection, squalene-based adjuvants rapidly induce the production of a range of
chemokines and cytokines at the injection site and in the draining lymph nodes. This creates a
chemical gradient that attracts a variety of innate immune cells, including neutrophils,
monocytes, and dendritic cells (DCs). Studies in mice have shown a significant influx of
neutrophils within hours of injection, followed by a wave of monocytes. These recruited
monocytes can differentiate into monocyte-derived dendritic cells (mo-DCs), which are potent
APCs.

Squalene adjuvants also enhance the uptake of antigens by APCs. The oil-in-water emulsion
formulation facilitates the efficient delivery of antigens to these cells. Once the antigen is
internalized, squalene adjuvants promote the maturation of DCs, leading to the upregulation of
co-stimulatory molecules like CD80 and CD86, which are essential for the activation of naive T
cells.

A key aspect of the innate immune activation by squalene adjuvants is the release of
endogenous danger signals, or Damage-Associated Molecular Patterns (DAMPS).
Intramuscular injection of MF59 has been shown to induce the release of ATP from muscle
cells. This extracellular ATP acts as a potent chemoattractant for immune cells and contributes
significantly to the adjuvant effect. Additionally, squalene adjuvants can induce a localized,
controlled form of cell death, such as apoptosis and necroptosis, which further releases DAMPs
and enhances the inflammatory milieu.

Adaptive Inmune Response

The robust innate immune response triggered by squalene adjuvants sets the stage for a
powerful and multifaceted adaptive immune response, encompassing both humoral (antibody-
mediated) and cellular (T-cell-mediated) immunity.

T-Cell Response: Squalene adjuvants are potent inducers of CD4+ T helper cell responses.
They promote the activation and expansion of antigen-specific CD4+ T cells, including T
follicular helper (Tfh) cells, which are crucial for providing help to B cells in the germinal centers
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of lymph nodes. The cytokine profile of the elicited T cells is often balanced, without a strong
bias towards a Thl or Th2 phenotype.

Interestingly, squalene-based adjuvants can also induce robust CD8+ T-cell responses, which
are important for clearing virally infected cells. This is achieved through a distinct mechanism
involving Receptor-Interacting Protein Kinase 3 (RIPK3)-dependent necroptosis in lymph node-
resident macrophages. This process is essential for the cross-presentation of antigens to CD8+
T cells by Batf3-dependent dendritic cells.

B-Cell and Antibody Response: A hallmark of squalene-adjuvanted vaccines is the induction of
high titers of high-affinity, class-switched antibodies. The enhanced Tth cell response driven by
these adjuvants leads to the formation of larger and more numerous germinal centers, where B
cells undergo proliferation, somatic hypermutation, and affinity maturation. This results in the
generation of a diverse repertoire of antibodies with improved neutralizing capacity against not
only the vaccine strain but also against drifted viral strains. The antibody response is
characterized by a mix of IgG isotypes, including IgG1 and 1gG2, indicating a balanced
Th1/Th2 response. The induction of antibody responses by squalene adjuvants is largely
dependent on the adaptor protein MyD88, though it appears to be independent of direct Toll-
like receptor (TLR) activation.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the effect
of squalene-based adjuvants on key immunological parameters.

Table 1: Effect of Squalene Adjuvants on Antibody Titers in Mice
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Antibody
) Fold
Titer
. . Mouse . Increase vs.
Antigen Adjuvant . (Endpoint . Reference
Strain . Antigen
Titer or
Alone
GMT)
lgG1: ~10"5,
Ovalbumin IgG2b: -
AddaVax C57BL/6 Not specified
(OVA) ~10/4,
IgG2c: ~10™M
Inactivated Total 1I9G ~2.6-fold vs.
Yellow Fever AddaVax Swiss (GMT): 3.81 attenuated
17DD log10 virus
HI Titer
H3N2 AddaVax +
BALB/c (GMT): 1039 ~20-fold
Influenza Polyl:C )
(6 ng antigen)
Trivalent ]
HAI Titer .
Influenza AddaVax C57BL/6 Not specified
, (HIN1): ~800
Vaccine (TIV)
SARS-CoV-2  Squalene IgG1: ~1075, N
) BALB/c Not specified
RBD Emulsion IgG2a: ~10™M

Table 2: Effect of Squalene Adjuvants on Immune Cell Populations in Draining Lymph Nodes of

Mice
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Change in
Fold
. . . Cell
Adjuvant Cell Type Time Point Increase vs. Reference
Number/Fre
Control
quency
Increased
AddaVax Neutrophils 12 hours absolute ~10-fold
number
Increased
AddaVax Monocytes 24 hours absolute ~8-fold
number
Migratory Increased
AddaVax Dendritic 12 hours absolute ~4-fold
Cells number
Antigen-
specific
] ~1.5% of .
AddaVax Germinal Day 7 Not specified
B220+ cells
Center B
cells
Antigen-
specific T ~0.2% of N
AddaVax ) Day 7 Not specified
follicular CD4+ T cells
helper cells

Table 3: Effect of Squalene Adjuvants on Cytokine Production
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Concentrati
. . Sample . . on (pg/mL)
Adjuvant Cytokine Time Point Reference
Type or Fold
Change
AddaVax IL-6 Serum (mice) 24 hours ~1000 pg/mL
AddaVax TNF Serum (mice) 24 hours ~200 pg/mL
AddaVax IL-1B Serum (mice) 24 hours ~50 pg/mL
Splenocyte ~2-fold
AddaVax +
IFN-y supernatant increase vs.
Polyl:C i .
(mice) antigen alone
Splenocyte ~3-fold
AddaVax + )
IL-4 supernatant Increase vs.
Polyl:C ) ]
(mice) antigen alone

Experimental Protocols
Protocol 1: In Vivo Immunization and Sample Collection

in Mice

Objective: To assess the in vivo immunogenicity of a squalene-adjuvanted vaccine candidate.

Materials:

Antigen of interest

Anesthesia (e.qg., isoflurane)

Squalene-based adjuvant (e.g., AddaVax)

Phosphate-buffered saline (PBS)

Syringes and needles (e.g., 27-gauge)

6-8 week old female BALB/c or C57BL/6 mice
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» Blood collection tubes (e.g., heparinized or serum separator tubes)
e Surgical tools for lymph node and spleen harvesting
Procedure:
e Vaccine Formulation:
o Prepare the antigen solution at the desired concentration in sterile PBS.

o To formulate the adjuvanted vaccine, mix the antigen solution with the squalene emulsion
at a 1:1 volume ratio. For example, mix 50 pL of antigen solution with 50 pL of AddaVax.

o Vortex the mixture vigorously for at least 30 seconds to ensure a stable emulsion.
e Immunization:
o Anesthetize the mice according to approved institutional animal care and use protocols.

o Inject 100 pL of the vaccine formulation intramuscularly (IM) into the quadriceps muscle or
subcutaneously (SC) at the base of the tail.

o For a prime-boost regimen, administer a second dose of the vaccine 2-3 weeks after the
primary immunization.

¢ Blood Collection:

o Collect blood samples via the tail vein or retro-orbital sinus at desired time points (e.qg.,
pre-immunization, 2 weeks post-prime, 2 weeks post-boost).

o For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at
2000 x g for 10 minutes. Collect the supernatant (serum) and store at -20°C or -80°C.

e Tissue Harvesting:
o At the end of the experiment, euthanize the mice.

o Carefully dissect the draining lymph nodes (e.g., inguinal or popliteal) and/or spleen.

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Place the tissues in ice-cold PBS or RPMI-1640 medium for further processing (e.g.,
single-cell suspension preparation for flow cytometry or in vitro stimulation).

Protocol 2: Enzyme-Linked Immunosorbent Assay
(ELISA) for Antigen-Specific Antibody Titration

Objective: To quantify the titer of antigen-specific IgG antibodies in the serum of immunized
mice.

Materials:

e 96-well ELISA plates

e Recombinant antigen

o Coating buffer (e.g., PBS, pH 7.4)

» Blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS-Tween 20 [PBST])
e Wash buffer (PBST: 0.05% Tween 20 in PBS)

e Mouse serum samples

» HRP-conjugated anti-mouse IgG detection antibody (and isotype-specific antibodies like
1gG1, IgG2a, 1gG2b, 1gG2c if desired)

e TMB substrate solution

e Stop solution (e.g., 2N H2S04)

Plate reader

Procedure:

e Plate Coating:

o Dilute the recombinant antigen to 1-2 pg/mL in coating buffer.
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o Add 100 pL of the diluted antigen to each well of the ELISA plate.

o Incubate the plate overnight at 4°C.

» Washing and Blocking:

o Wash the plate 3 times with 200 uL/well of wash buffer.

o Add 200 puL of blocking buffer to each well.

o Incubate for 1-2 hours at room temperature.

e Serum Incubation:

o

Wash the plate 3 times with wash buffer.

[¢]

Prepare serial dilutions of the mouse serum samples in blocking buffer (e.g., starting from
1:100).

[¢]

Add 100 pL of the diluted serum to the appropriate wells.

[¢]

Incubate for 2 hours at room temperature.

» Detection Antibody Incubation:

o

Wash the plate 3 times with wash buffer.

[¢]

Dilute the HRP-conjugated anti-mouse IgG detection antibody in blocking buffer according
to the manufacturer's instructions.

[¢]

Add 100 pL of the diluted detection antibody to each well.

o

Incubate for 1 hour at room temperature.

e Development and Reading:

o Wash the plate 5 times with wash buffer.

o Add 100 pL of TMB substrate solution to each well.
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o Incubate in the dark for 15-30 minutes, or until a blue color develops.
o Add 50 pL of stop solution to each well. The color will change from blue to yellow.
o Read the absorbance at 450 nm using a plate reader.

e Data Analysis:

o The antibody titer is defined as the reciprocal of the highest serum dilution that gives an
absorbance value greater than a predetermined cut-off (e.g., 2-3 times the background
absorbance).

Protocol 3: Flow Cytometry Analysis of Imnmune Cells in
Draining Lymph Nodes

Objective: To phenotype and quantify immune cell populations in the draining lymph nodes of
immunized mice.

Materials:

Draining lymph nodes from immunized mice

e RPMI-1640 medium

o Fetal bovine serum (FBS)

o Collagenase D and DNase |

e 70 pm cell strainers

e ACK lysis buffer (for spleens)

o FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
e Anti-mouse CD16/CD32 (Fc block)

» Fluorochrome-conjugated antibodies against cell surface markers (see example panel
below)
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o Fixable viability dye

e Flow cytometer

Example Antibody Panel for Dendritic Cells and Monocytes:

CD45-PerCP-Cy5.5

« CD11c-PE-Cy7

e MHC-II (I-A/I-E)-AF700

e CD11b-APC

e Ly6C-FITC

« Ly6G-PE

o CD80-BVv421

e CD86-BV510

Procedure:

» Single-Cell Suspension Preparation:

o Mechanically disrupt the lymph nodes in RPMI-1640 medium using the plunger of a
syringe and pass through a 70 um cell strainer.

o For enzymatic digestion, mince the tissue and incubate in RPMI-1640 with Collagenase D
(2 mg/mL) and DNase | (100 pg/mL) for 30 minutes at 37°C with gentle agitation.

o Wash the cells with RPMI-1640 and resuspend in FACS buffer.
o Cell Staining:
o Count the cells and adjust the concentration to 1x107 cells/mL.

o Aliquot 100 pL of the cell suspension (1x10° cells) into FACS tubes.
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[e]

Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead
cells.

o Wash the cells with FACS buffer.

o Block Fc receptors by incubating the cells with anti-mouse CD16/CD32 for 10-15 minutes
at 4°C.

o Add the cocktail of fluorochrome-conjugated antibodies for surface markers.
o Incubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with FACS buffer.

o Resuspend the cells in 300-500 pL of FACS buffer for analysis.

o Flow Cytometry Acquisition and Analysis:
o Acquire the samples on a flow cytometer.
o Analyze the data using appropriate software (e.g., FlowJo).

o Gate on live, single cells first. Then, identify major populations (e.g., CD45+) and
subsequently phenotype specific subsets based on marker expression (e.g., dendritic
cells: CD11c+ MHC-II+; monocytes: CD11b+ Ly6C+).

Visualization of Signhaling Pathways and Workflows
Signaling Pathway of Squalene Adjuvant Action
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Caption: Overview of the mechanism of action of squalene-based adjuvants.

Experimental Workflow for Adjuvant Evaluation

© 2025 BenchChem. All rights reserved.

13/15

Tech Support


https://www.benchchem.com/product/b077637?utm_src=pdf-body-img
https://www.benchchem.com/product/b077637?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Vaccine Formulation
(Antigen +/- Squalene Adjuvant)

Mouse Immunization
(IM or SC)

/ I\mqkunological Assays

Tissue Harvest
(Draining Lymph Nodes, Spleen)

Serum Collection

ELISA Flow Cytometry ELISpot / Intracellular Staining
(Antibody Titers) (Immune Cell Phenotyping) (Cytokine-producing cells)

Data Analysis & Interpretation

Mechanism of Action

- - - (ATP) -
Physicochemical Properties | —v Immunological Outcome
| — \ Enhanced B-Cell Response
2 =5
Qil-in-Water Emulsion w[ Enhanced Antigen Uptake T-Cell Activation vt /o
~| /
N

Innate Cell Recruitment
(Neutrophils, Monocytes, DCs)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://www.benchchem.com/product/b077637?utm_src=pdf-body-img
https://www.benchchem.com/product/b077637?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

References

1. Immunology and efficacy of MF59-adjuvanted vaccines - PMC [pmc.ncbi.nim.nih.gov]

2. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis - PMC
[pmc.ncbi.nlm.nih.gov]

3. academic.oup.com [academic.oup.com]

4. mdpi.com [mdpi.com]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Mechanism of Action of Squalene as a Vaccine
Adjuvant: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077637#mechanism-of-action-of-squalene-as-a-
vaccine-adjuvant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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